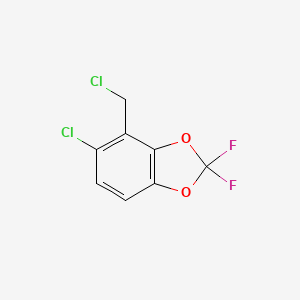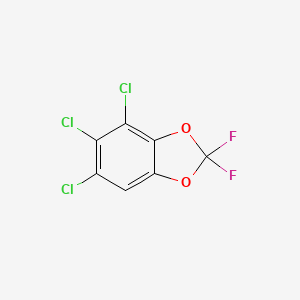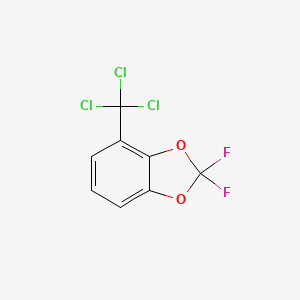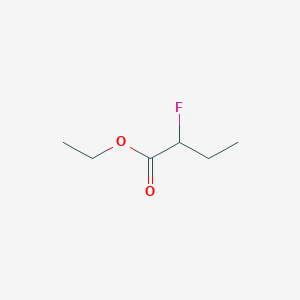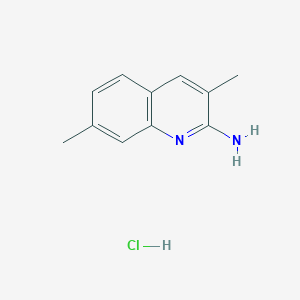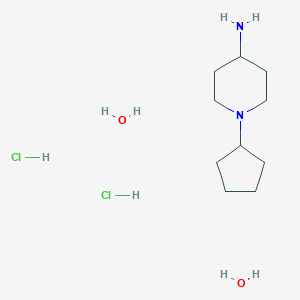![molecular formula C6H11NO B6351691 (7R)-5-Azaspiro[2.4]heptan-7-ol CAS No. 2380615-92-7](/img/structure/B6351691.png)
(7R)-5-Azaspiro[2.4]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-5-Azaspiro[2.4]heptan-7-ol, also known as 5-ASPH, is a chiral, seven-membered azaspirocyclic compound that has been studied extensively in the scientific community due to its unique chemical structure and potential applications in various fields. 5-ASPH has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential applications in drug design and synthesis, as well as its potential use as a biomarker in cancer diagnosis.
Aplicaciones Científicas De Investigación
(7R)-5-Azaspiro[2.4]heptan-7-ol has been studied extensively in the scientific community due to its unique chemical structure and potential applications in various fields. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential applications in drug design and synthesis, as well as its potential use as a biomarker in cancer diagnosis. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of (7R)-5-Azaspiro[2.4]heptan-7-ol is not yet fully understood. However, it is believed that this compound may act as an agonist at certain G-protein-coupled receptors (GPCRs), which are proteins that are involved in a variety of cellular processes, including signal transduction and regulation of gene expression. Additionally, this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to have analgesic and anticonvulsant effects, as well as neuroprotective effects. This compound has also been found to have anti-cancer effects, as well as the ability to reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (7R)-5-Azaspiro[2.4]heptan-7-ol in lab experiments has several advantages. First, this compound is relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. Additionally, this compound has a wide range of biological activities, making it useful for a variety of research applications. However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to accurately predict its effects in certain situations. Additionally, this compound is a chiral compound, which can make it difficult to obtain a pure sample of the compound for use in experiments.
Direcciones Futuras
There are several potential future directions for the research and development of (7R)-5-Azaspiro[2.4]heptan-7-ol. First, further research is needed to better understand the exact mechanism of action of this compound and its effects on various biological processes. Additionally, further research is needed to identify the potential applications of this compound in drug design and synthesis, as well as its potential use as a biomarker in cancer diagnosis. Finally, further research is needed to identify the potential therapeutic uses of this compound, such as its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
(7R)-5-Azaspiro[2.4]heptan-7-ol can be synthesized in a number of ways, including a three-step synthetic route involving the condensation of an aldehyde and an amine, followed by an intramolecular cyclization reaction, and finally a cleavage of the ester group. This method has been found to be the most efficient and cost-effective route for the synthesis of this compound. Other methods that have been used to synthesize this compound include the use of a Grubbs catalyst, the use of an aryl halide and a Grubbs catalyst, and the use of a chiral auxiliary.
Propiedades
IUPAC Name |
(7R)-5-azaspiro[2.4]heptan-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIQRZLQBMERJY-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CNC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)



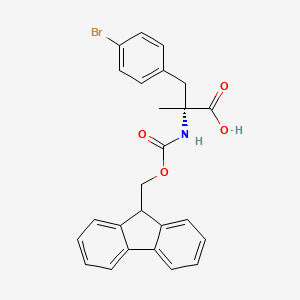
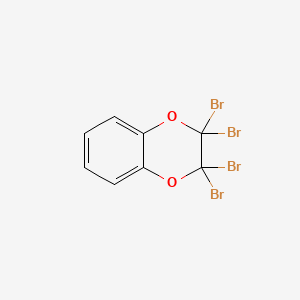
![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)

